molecular formula C11H19NO3 B12326550 Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)

Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B12326550
M. Wt: 213.27 g/mol
InChI Key: XXPVWVGCPAOPPY-UHFFFAOYSA-N
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Description

Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C10H20N2O2 It is a derivative of carbamic acid and is characterized by the presence of a 1-acetyl-3-butenyl group and a 1,1-dimethylethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester typically involves the reaction of carbamic acid derivatives with appropriate reagents to introduce the 1-acetyl-3-butenyl group and the 1,1-dimethylethyl ester group. One common method involves the use of tert-butyl chloroformate and a suitable amine to form the desired ester. The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used[7][7].

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, [(1S,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, [(1S)-2-hydrazino-1-methylethyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, phenyl-, 1-methylethyl ester

Uniqueness

Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester is unique due to its specific structural features, such as the 1-acetyl-3-butenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-(5-oxohex-1-en-3-yl)carbamate

InChI

InChI=1S/C11H19NO3/c1-6-9(7-8(2)13)12-10(14)15-11(3,4)5/h6,9H,1,7H2,2-5H3,(H,12,14)

InChI Key

XXPVWVGCPAOPPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C=C)NC(=O)OC(C)(C)C

Origin of Product

United States

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